3-Methyl-4-n-propoxybenzyl alcohol

Description

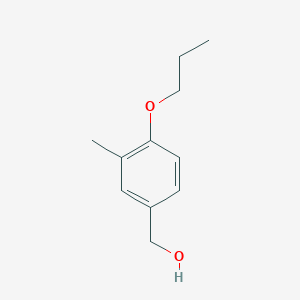

3-Methyl-4-n-propoxybenzyl alcohol is a substituted benzyl alcohol derivative featuring a methyl group at the 3-position and an n-propoxy group at the 4-position of the aromatic ring. Structurally, it belongs to the benzyl alcohol family, which is widely utilized in organic synthesis, pharmaceutical intermediates, and specialty chemicals. The n-propoxy substituent likely enhances lipophilicity compared to shorter alkoxy chains, influencing solubility and reactivity in industrial processes.

Properties

IUPAC Name |

(3-methyl-4-propoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-6-13-11-5-4-10(8-12)7-9(11)2/h4-5,7,12H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIWGZFZMLYXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-n-propoxybenzyl alcohol can be synthesized through several methods, including:

Reduction of Ketones or Aldehydes: One common method involves the reduction of 3-methyl-4-n-propoxybenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-n-propoxybenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: SOCl2, phosphorus tribromide (PBr3), or hydrogen halides (HCl, HBr).

Major Products Formed

Oxidation: 3-Methyl-4-n-propoxybenzaldehyde.

Reduction: 3-Methyl-4-n-propoxybenzylamine.

Substitution: 3-Methyl-4-n-propoxybenzyl chloride or bromide.

Scientific Research Applications

3-Methyl-4-n-propoxybenzyl alcohol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-4-n-propoxybenzyl alcohol involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Signal Transduction: The compound may modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Antimicrobial Activity: It exerts antimicrobial effects by disrupting the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Methyl-4-n-propoxybenzyl alcohol with key analogs based on substituents, molecular properties, and industrial relevance:

Substituent Effects on Properties

- Polarity and Solubility: The n-propoxy group in the target compound increases lipophilicity compared to hydroxy (4-Hydroxybenzyl alcohol) or methoxy (3-Hydroxy-4-methoxybenzyl alcohol) substituents. This property may enhance compatibility with non-polar solvents, making it suitable for organic synthesis .

- Reactivity : The chloro group in 3-Chloro-4-methylbenzyl alcohol introduces electrophilic character, favoring nucleophilic substitution reactions, whereas the n-propoxy group in the target compound may stabilize the aromatic ring through electron-donating effects .

- Physical State : The liquid state of 3-Chloro-4-methylbenzyl alcohol (vs. the solid 4-Hydroxybenzyl alcohol) highlights how halogenation and alkylation reduce intermolecular hydrogen bonding, lowering melting points .

Research Findings and Data Analysis

- Molecular Weight : Calculated molecular weights were derived using standard atomic masses. For this compound:

$$ C{11}H{16}O_2 = (12 \times 11) + (1 \times 16) + (16 \times 2) = 180.16 \, \text{g/mol} $$ - Synthetic Pathways: While direct synthesis data for the target compound is unavailable, analogous benzyl alcohols are often synthesized via reduction of nitro groups or alkylation of phenolic precursors .

Notes

- Limited direct literature exists on this compound; comparisons rely on structural analogs and chemical principles.

- Molecular weights for some compounds were calculated due to absent experimental data.

- Applications inferred from related compounds require validation through targeted studies.

Biological Activity

3-Methyl-4-n-propoxybenzyl alcohol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure:

this compound features a benzene ring with a methyl group at the 3-position and a propoxy group at the 4-position, which contributes to its unique chemical behavior.

Synthesis Methods:

- Reduction of Aldehydes: The compound can be synthesized by reducing 3-methyl-4-n-propoxybenzaldehyde using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

- Grignard Reaction: Another method involves the Grignard reaction, where 3-methyl-4-n-propoxybenzyl chloride reacts with magnesium in an ether solvent to yield the desired alcohol upon hydrolysis.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular pathways:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic processes.

- Signal Transduction Modulation: It may interact with receptors or signaling molecules, influencing signal transduction pathways.

- Antimicrobial Activity: Research indicates that it disrupts the cell membrane integrity of microorganisms, showcasing potential antimicrobial properties.

Antimicrobial Effects

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. It disrupts bacterial cell membranes, leading to cell death.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anti-inflammatory Properties

In vitro studies suggest that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is significant in conditions such as arthritis and other inflammatory disorders.

Case Studies

A notable case study highlighted the role of benzyl alcohol derivatives in acute intoxication scenarios. While this study focused on benzyl alcohol, it provides insights into potential risks associated with similar compounds like this compound. The study indicated that exposure could lead to severe central nervous system effects and metabolic disturbances .

Toxicological Profile

The toxicological profile of this compound is not extensively documented; however, related compounds such as benzyl alcohol have been studied. Acute exposure can lead to symptoms such as:

- Central nervous system depression

- Respiratory distress

- Metabolic acidosis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.